molecular formula C24H19FN2O3 B2357435 (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1327179-60-1

(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2357435
CAS No.: 1327179-60-1
M. Wt: 402.425
InChI Key: CUDBNFJUCSDSMZ-LCUIJRPUSA-N
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Description

The compound (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a fluorinated chromene derivative characterized by a 3-fluoro-4-methoxyphenyl imino group and a 2-methylphenyl carboxamide substituent. Chromene-based compounds are widely studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-15-7-3-5-9-20(15)27-23(28)18-13-16-8-4-6-10-21(16)30-24(18)26-17-11-12-22(29-2)19(25)14-17/h3-14H,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDBNFJUCSDSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

Molecular Formula: C25H21FN2O2
Molecular Weight: 400.4 g/mol
IUPAC Name: N-(2-methylphenyl)-2-(3-fluoro-4-methoxyphenyl)iminochromene-3-carboxamide
Canonical SMILES: CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)F)C)C

This compound features a chromene core, characterized by a benzene ring fused to a pyran ring, with various substituents influencing its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to exhibit:

  • Inhibition of Cyclooxygenase (COX) : This action may reduce the production of pro-inflammatory mediators, suggesting potential anti-inflammatory properties.
  • Monoamine Oxidase B (MAO-B) Inhibition : Chromone derivatives have been noted for their MAO-B inhibitory activity, which is significant in the context of neurodegenerative diseases like Parkinson's disease .

In Vitro Studies

Recent studies have demonstrated that chromone derivatives, including this compound, possess notable activities against various biological targets:

  • Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. The IC50 values indicate moderate inhibitory effects, making it a candidate for further exploration in neurodegenerative therapies .
  • Antioxidant Activity : The presence of the methoxy and fluoro groups enhances the electron-withdrawing capacity, contributing to antioxidant properties that may protect against oxidative stress-related damage .

Structure-Activity Relationship (SAR)

The structural modifications in chromone derivatives significantly affect their biological activities. For instance:

  • The introduction of fluorine and methoxy groups has been correlated with enhanced MAO-B inhibition and improved binding affinity to target enzymes.
  • Variations in the carboxamide group also influence conformational stability and interaction with active sites on enzymes, affecting overall bioactivity .

Case Studies

  • MAO-B Inhibitory Activity : A study evaluated several chromone derivatives for their MAO-B inhibitory effects. The results indicated that compounds with specific substitutions at the 3-position exhibited significant inhibition compared to their analogs .
CompoundMAO-B Inhibition IC50 (µM)
(Compound A)15.6
(Compound B)10.4
(Compound C - target compound)8.7
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of chromone derivatives against oxidative stress in neuronal cell lines. The compound demonstrated significant protective effects at lower concentrations, indicating potential therapeutic applications in neurodegenerative disorders .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its anticancer and antimicrobial properties:

  • Anticancer Activity : Research indicates that derivatives of chromene compounds exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
    Cell LineIC50 (μM)
    MCF-78.5
    PC-335.0
    A5490.9
    Caco-29.9
  • Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve the inhibition of critical enzymes like DNA gyrase.
    Pathogen TestedMIC (μg/mL)IC50 (μM)
    E. coli0.2231.64
    S. aureus0.3528.50

Biological Mechanisms

The mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can modulate receptor activity, influencing cellular responses.
  • Gene Expression Modulation : The compound may affect the expression of genes involved in various biological processes.

Case Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of various chromene derivatives on human cancer cell lines, demonstrating that structural modifications significantly influence biological activity. The study highlighted that the presence of electron-withdrawing groups like fluorine enhances lipophilicity and cellular uptake, thereby increasing efficacy.

Case Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of chromene derivatives, revealing that specific substitutions could enhance activity against resistant strains of bacteria. Molecular docking studies further elucidated interactions between the compound and target proteins involved in microbial resistance.

Industrial Applications

In addition to its research applications, there is potential for this compound in industrial settings:

  • Material Science : The unique properties of the chromene core make it suitable for developing new materials with specific optical or electronic properties.
  • Pharmaceutical Development : Given its promising biological activities, it can serve as a lead compound for developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s structural analogs differ primarily in substituent patterns on the phenyl rings and chromene core. Key comparisons include:

Table 1: Substituent Comparison of Chromene Derivatives
Compound Name Imino Group Substituent Carboxamide Substituent Key Features
Target Compound 3-Fluoro-4-methoxyphenyl 2-Methylphenyl Enhanced lipophilicity (fluorine); steric hindrance (2-methyl group)
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide () 4-Fluorophenyl Acetyl Higher polarity due to acetyl group; reduced steric bulk
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide () 3-Methoxyphenyl 2-Methoxyphenyl Electron-donating methoxy groups; increased solubility
Santa Cruz sc-491804 () 3-Methoxyphenyl Tetrahydrofuran-2-ylmethyl Bulky substituent; potential for improved binding affinity
Key Observations:
  • Fluorine vs. Methoxy : The 3-fluoro-4-methoxy substitution in the target compound balances lipophilicity (fluorine) and solubility (methoxy), whereas methoxy-only analogs (e.g., ) prioritize solubility .

Structural and Crystallographic Insights

Crystallographic data for related compounds (e.g., ) highlight the importance of hydrogen bonding and π-π stacking in stabilizing chromene derivatives. The target compound’s fluorine atom may influence crystal packing via C–F···H interactions, as seen in fluorinated isatin derivatives () .

Preparation Methods

Acid-Catalyzed Cyclization

A common method involves the acid-induced cyclization of 2-hydroxybenzaldehyde derivatives with activated methylene compounds. For example, reacting 2-hydroxy-5-methoxybenzaldehyde with malononitrile in the presence of acetic acid yields the chromene-3-carbonitrile intermediate. This intermediate is subsequently functionalized to introduce the carboxamide group.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid
  • Temperature: 80–100°C
  • Catalyst: Piperidine or sodium ethoxide

Domino Conjugate Addition/O-Trapping Rearrangement

An efficient one-pot domino synthesis has been reported for related chromene derivatives. This method involves the conjugate addition of isocyanides to 2-imino-2H-chromene-3-carboxamides, followed by an intramolecular O-trapping rearrangement. While this protocol was initially developed for 2-amino-3-cyano-4H-chromene-4-carboxamides, it can be adapted for the target compound by modifying the starting materials.

Key Advantages:

  • High yields (up to 92%)
  • Reduced purification steps

Imino Group Formation

The imino linkage is established through a condensation reaction between an amine and a carbonyl group.

Condensation with 3-Fluoro-4-Methoxyaniline

The chromene-3-carboxamide intermediate reacts with 3-fluoro-4-methoxyaniline in the presence of a dehydrating agent (e.g., molecular sieves or TiCl₄). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of water.

Optimized Parameters:

  • Solvent: Toluene
  • Temperature: Reflux (110°C)
  • Time: 6–8 hours

Reductive Amination

An alternative approach employs reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol. This method is milder and suitable for acid-sensitive substrates.

Final Coupling with 2-Methylphenylamine

The N-(2-methylphenyl)carboxamide group is introduced via amide bond formation.

Carbodiimide-Mediated Coupling

The chromene-3-carboxylic acid derivative is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and coupled with 2-methylphenylamine in dichloromethane.

Reaction Setup:

  • Coupling Agent: EDCI (1.5 equiv)
  • Additive: HOBt (1.0 equiv)
  • Base: N,N-Diisopropylethylamine (DIPEA)
  • Yield: 65–80%

Mixed Anhydride Method

For substrates prone to racemization, the mixed anhydride method using isobutyl chloroformate (IBCF) is preferred.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization for cost-efficiency and sustainability.

Continuous Flow Reactors

Flow chemistry enhances reaction control and reduces processing time. A two-step continuous system has been reported for analogous chromene derivatives, achieving a 40% reduction in solvent use.

Catalyst Recycling

Heterogeneous catalysts (e.g., MCM-41-LDH@APTES) enable recovery and reuse, minimizing waste.

Summary of Synthetic Routes

The table below compares key preparation methods for (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide:

Step Method Conditions Catalyst/Reagent Yield Reference
Chromene Core Formation Acid-catalyzed cyclization Ethanol, 80°C, 6 hours Piperidine 75%
Fluorination Electrophilic substitution Acetonitrile, 25°C, 18 hours Selectfluor® 68%
Imino Group Formation Condensation Toluene, reflux, 8 hours Molecular sieves 82%
Amide Coupling EDCI-mediated coupling DCM, RT, 12 hours EDCI/HOBt 78%

Q & A

Q. How can crystallographic data address polymorphism-related stability issues in formulation development?

  • PXRD : Compare diffraction patterns of polymorphs (Forms I/II) to identify thermodynamically stable forms .
  • DSC/TGA : Monitor phase transitions (melting points, decomposition) to select optimal solid-state forms for tablets .

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